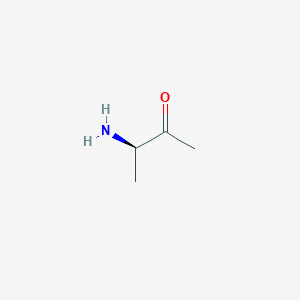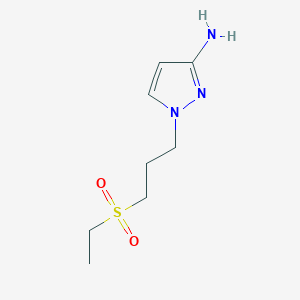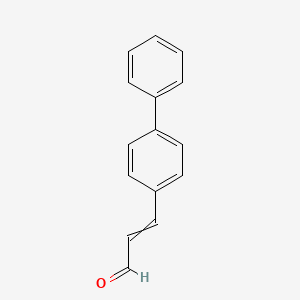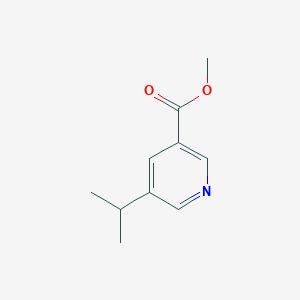
Methyl 5-isopropylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-isopropylnicotinate is an organic compound with the molecular formula C10H13NO2 It is a derivative of nicotinic acid, featuring a methyl ester group and an isopropyl substituent on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-isopropylnicotinate typically involves the esterification of 5-isopropylnicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows: [ \text{5-isopropylnicotinic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions: Methyl 5-isopropylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: 5-isopropylnicotinic acid.
Reduction: 5-isopropyl-3-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
Methyl 5-isopropylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its vasodilatory effects.
Industry: It is used in the formulation of topical creams and sprays for pain relief, leveraging its ability to enhance the penetration of active ingredients.
作用机制
The mechanism of action of Methyl 5-isopropylnicotinate involves its ability to act as a vasodilator. Upon topical application, it promotes the release of prostaglandin D2, leading to the dilation of peripheral blood vessels. This enhances blood flow to the applied area, providing relief from muscle and joint pain. The compound’s molecular targets include the prostaglandin receptors on the vascular smooth muscle cells.
相似化合物的比较
Methyl nicotinate: Another ester of nicotinic acid, used similarly for its vasodilatory properties.
Ethyl nicotinate: A related compound with similar applications but differing in the ester group.
Methyl salicylate: Known for its use in topical pain relief formulations, it shares some functional similarities with Methyl 5-isopropylnicotinate.
Uniqueness: this compound is unique due to the presence of the isopropyl group, which may influence its pharmacokinetic properties and biological activity. This structural variation can result in different efficacy and potency compared to other nicotinate esters.
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
methyl 5-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-7(2)8-4-9(6-11-5-8)10(12)13-3/h4-7H,1-3H3 |
InChI 键 |
JPDFTGUGGUNYQT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CN=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


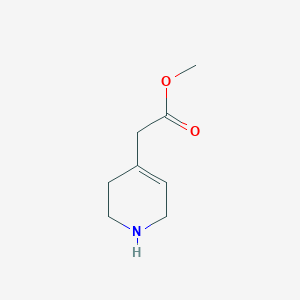

![4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B13649265.png)
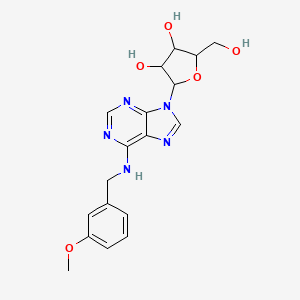
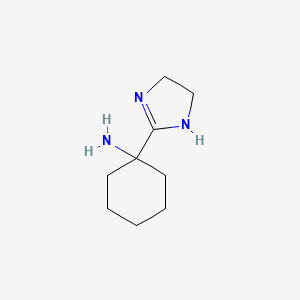

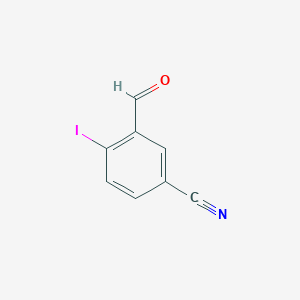

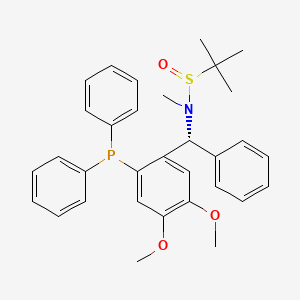

![3-(Spiro[2.2]pentan-1-yl)propiolic acid](/img/structure/B13649315.png)
